molecular formula C22H21FN4O2 B6556218 2-[(4-fluorophenyl)methyl]-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one CAS No. 1040634-82-9

2-[(4-fluorophenyl)methyl]-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one

Cat. No.: B6556218
CAS No.: 1040634-82-9
M. Wt: 392.4 g/mol
InChI Key: OLILSXBEGKGATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-[(4-fluorophenyl)methyl]-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one is a synthetically designed small molecule intended for research use in chemical biology and drug discovery. Its structure incorporates a pyridazin-3-one core, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential, including as a kinase inhibitor . The molecule is strategically functionalized with a 4-fluorophenylmethyl group at the 2-position, a substitution pattern observed in compounds under investigation for targeting fungal stress response pathways . The 6-position is modified with a 4-phenylpiperazine-1-carbonyl moiety, a functional group known to contribute to binding affinity and selectivity for various enzymatic targets, potentially enhancing the molecule's utility as a pharmacological probe. Preliminary in silico analyses of structurally related pyridazin-3-one derivatives suggest potential research applications for this chemical entity. Molecular docking studies indicate that analogous compounds can exhibit stable binding interactions with specific protein targets, such as kinases and viral proteases . For instance, research on similar scaffolds has shown potential in targeting the Candida albicans Yck2 kinase, a non-essential stress kinase involved in cell wall regulation, to combat antifungal resistance . Furthermore, other pyridazinone derivatives have been investigated for their binding affinity to the SARS-CoV-2 main protease (5R82), highlighting the versatility of this chemical class in antiviral research . The primary research value of this compound lies in its use as a tool for probing disease-associated biological pathways. Its mechanism of action is anticipated to involve high-affinity binding to the active sites of specific enzymes, potentially inhibiting their function and enabling the study of downstream cellular effects. Researchers may employ this compound to investigate kinase signaling cascades, protease function in viral replication, and other critical processes in microbiology and oncology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-18-8-6-17(7-9-18)16-27-21(28)11-10-20(24-27)22(29)26-14-12-25(13-15-26)19-4-2-1-3-5-19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLILSXBEGKGATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Table 1: Structural and Molecular Comparisons

Compound Name / ID Core Structure Substituents at Key Positions Molecular Weight Notable Properties
Target Compound Dihydropyridazin-3-one 2: 4-Fluorophenylmethyl; 6: Phenylpiperazine-carbonyl Not reported Hypothesized CNS activity
L4 () Dihydropyridazin-3-one 2: 4-Fluorophenyl; 6: Furan-quinoline-piperazine 469.49 Activity value: 3.00 (unclear metric)
Compound Dihydropyridazin-3-one 2: Oxan-2-yl; 4: 4-Fluorophenyl; 6: Silyl-protected Not reported Synthetic challenges due to protecting groups
Compound Pyridin-2(1H)-one Piperazine linked to 4-fluorophenyl and chlorophenyl 486.0 Potential receptor selectivity
Key Observations:
  • Core Flexibility: The dihydropyridazin-3-one core (target compound, L4, ) is associated with metabolic stability due to reduced oxidation susceptibility compared to pyridinones () .
  • Substituent Impact: The 4-fluorophenyl group (target, L4, ) enhances lipophilicity and may improve CNS penetration. The phenylpiperazine-carbonyl group (target) contrasts with L4’s furan-quinoline-piperazine, suggesting divergent receptor interactions. L4’s larger substituent may reduce bioavailability (MW = 469.49 vs. target’s likely lower MW) .
Key Observations:
  • Synthetic Challenges : The target’s synthesis likely involves piperazine-carbonyl coupling (similar to ’s multi-step process), while ’s styryl-substituted analog is simpler but less stable .

Preparation Methods

Acid Chloride Intermediate

The carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acyl chloride, which reacts with 4-phenylpiperazine in dichloromethane (DCM) under inert conditions. Triethylamine is added to scavenge HCl, facilitating high conversion rates.

Reaction Scheme :

  • R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}

  • R-COCl+HN(C2H4)2-PhR-CON(C2H4)2-Ph+HCl\text{R-COCl} + \text{HN(C}_2\text{H}_4\text{)}_2\text{-Ph} \rightarrow \text{R-CON(C}_2\text{H}_4\text{)}_2\text{-Ph} + \text{HCl}

Conditions :

  • Temperature : 0°C to room temperature

  • Yield : 75–88%.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid directly couples with 4-phenylpiperazine in DMF. This method avoids harsh acid chloride conditions, preserving acid-sensitive functional groups.

Conditions :

  • Molar Ratio : 1:1.2 (acid:piperazine)

  • Time : 12–24 hours

  • Yield : 65–80%.

Integrated Synthetic Route

Combining the above steps, a representative synthesis proceeds as follows:

  • Cyclocondensation : Ethyl 3-oxo-4-(carboxy)pentanoate reacts with hydrazine hydrate to form 6-carboxy-2,3-dihydropyridazin-3-one.

  • Alkylation : Treatment with (4-fluorophenyl)methyl bromide in DMF/K2CO3 introduces the benzyl group.

  • Amide Coupling : EDC/HOBt-mediated reaction with 4-phenylpiperazine yields the target compound.

Overall Yield : 40–55% (three steps).

Analytical Characterization

Critical spectroscopic data for validation include:

  • 1H NMR : Aromatic protons (δ 7.2–7.8 ppm), piperazine methylenes (δ 3.1–3.5 ppm), and dihydropyridazinone CH2 (δ 4.1–4.3 ppm).

  • HRMS : Molecular ion peak at m/z 433.18 (calculated for C23H22FN4O2).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at position 4 is minimized by steric hindrance from the 6-carboxy group.

  • Piperazine Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances reactivity.

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates intermediates .

Q & A

Q. What are the key steps in synthesizing 2-[(4-fluorophenyl)methyl]-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via condensation reactions under reflux conditions.
  • Step 2 : Introduction of the 4-phenylpiperazine moiety using carbodiimide-mediated coupling reactions (e.g., EDCI/HOBt) to attach the piperazine-carbonyl group.
  • Step 3 : Alkylation of the pyridazinone nitrogen with a 4-fluorobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF).
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Structural confirmation requires NMR (¹H/¹³C, COSY/HSQC) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

Critical methods include:

  • ¹H/¹³C NMR : Assign peaks for diagnostic groups (e.g., fluorophenyl protons at ~7.1–7.3 ppm, piperazine carbons at ~45–55 ppm).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable): Resolve bond lengths/angles, particularly for the dihydropyridazinone ring and piperazine conformation .

Q. What preliminary assays are recommended to assess its biological activity?

  • Receptor binding assays : Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors due to structural similarities to psychoactive piperazine derivatives. Use radioligand displacement assays (e.g., [³H]-spiperone for D₂) .
  • Enzyme inhibition studies : Test for phosphodiesterase (PDE) or kinase inhibition using fluorescence-based enzymatic kits .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the piperazine-carbonyl intermediate?

  • Catalyst screening : Test coupling agents like HATU or DCC vs. EDCI for amide bond formation; HATU often improves yields by 10–15% in polar aprotic solvents (e.g., DCM/THF) .
  • Temperature control : Maintain reactions at 0–5°C during carbodiimide activation to minimize side reactions.
  • Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) with brine washes to remove unreacted reagents .

Q. How can researchers resolve contradictions in binding affinity data across different receptor subtypes?

  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCRs) to distinguish antagonism vs. inverse agonism.
  • Receptor homology modeling : Use software like AutoDock Vina to predict binding poses and identify key residues (e.g., D³.32 in dopamine receptors) influencing selectivity .
  • Statistical validation : Apply ANOVA or mixed-effects models to account for inter-experimental variability in EC₅₀/IC₅₀ values .

Q. What strategies enhance metabolic stability for in vivo studies?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated piperazine) to improve oral bioavailability.
  • Metabolite identification : Use LC-MS/MS to profile hepatic microsomal metabolites; block vulnerable sites (e.g., fluorophenyl methyl oxidation) via deuteration or fluorination .

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and topological torsion indices. Validate with experimental IC₅₀ data from analogous pyridazinones .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 5-HT₂A) for ≥100 ns to analyze binding stability and hydrogen-bond networks .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Split-plot designs : Assign synthesis batches to main plots and biological replicates to subplots, reducing confounding effects .
  • Stability testing : Store compound aliquots at –80°C under nitrogen and pre-test solubility in assay buffers (e.g., PBS with 0.1% DMSO) to ensure consistency .

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